molecular formula C10H12ClN3O2 B3019153 3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride CAS No. 144734-19-0

3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride

Cat. No.: B3019153
CAS No.: 144734-19-0
M. Wt: 241.68
InChI Key: WPWOYFVVSZQSOD-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride is a chemical compound of significant interest in medicinal chemistry research. Quinazoline-2,4(1H,3H)-dione serves as a privileged scaffold in drug discovery, with derivatives demonstrating a broad spectrum of pharmacological activities . This core structure is a key intermediate for synthesizing novel bioactive molecules. The quinazoline-2,4(1H,3H)-dione moiety is recognized for its resemblance to fluoroquinolone antibiotics . Recent studies highlight that derivatives based on this structure can act as fluoroquinolone-like inhibitors, targeting bacterial DNA gyrase and topoisomerase IV . This mechanism is crucial for developing new antimicrobial agents to address the growing challenge of bacterial resistance . Furthermore, research into related guanidine-functionalized quinazoline-2,4(1H,3H)-dione derivatives has revealed potent inhibition of the Na+/H+ exchanger 1 (NHE-1) . NHE-1 is a validated drug target for cardiovascular and ophthalmic diseases, and its inhibitors exhibit cytoprotective, anti-ischemic, and anti-inflammatory properties . Compounds in this class have shown promising antiplatelet activity and the ability to lower intraocular pressure, suggesting potential applications in treating glaucoma and preventing thrombosis . The 2-aminoethyl side chain at the 3-position of the quinazolinedione core provides a versatile handle for further chemical modification, enabling researchers to explore structure-activity relationships and develop novel compounds for various therapeutic areas . This product is intended for research and laboratory use only.

Properties

IUPAC Name

3-(2-aminoethyl)-1H-quinazoline-2,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c11-5-6-13-9(14)7-3-1-2-4-8(7)12-10(13)15;/h1-4H,5-6,11H2,(H,12,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWOYFVVSZQSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride typically involves the reaction of 2-aminobenzonitriles with carbon dioxide in water without any catalyst . This green and efficient method yields excellent results and is preferred due to its simplicity and environmental friendliness.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinazoline derivatives with additional oxygen functionalities.

    Reduction: Reduced quinazoline derivatives with hydrogenated functional groups.

    Substitution: Substituted quinazoline derivatives with various alkyl or aryl groups.

Scientific Research Applications

Chemistry

3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to various derivatives with enhanced properties.

Recent studies have highlighted the compound's potential in antimicrobial and antiviral research:

Antimicrobial Activity:
A study evaluated the antibacterial efficacy of this compound against several bacterial strains using the agar well diffusion method. The results are summarized in the following table:

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dioneStaphylococcus aureus1275
Escherichia coli1180
Candida albicans1077

These findings indicate that the compound exhibits moderate antibacterial properties and could be a candidate for further development as an antimicrobial agent .

Antiviral Activity:
The antiviral potential has also been explored, particularly against viruses like vaccinia and adenovirus. Quinazoline derivatives have been shown to inhibit bacterial gyrase and DNA topoisomerase IV, suggesting their role in combating bacterial resistance .

Medical Applications

The compound is under investigation for its potential use in drug development due to its antitumor and anti-inflammatory effects. Its ability to modulate various biochemical pathways makes it a promising candidate for treating diseases such as cancer and infections .

Study on Antimicrobial Efficacy

A comprehensive study published in ACS Omega focused on the synthesis of novel quinazoline derivatives and their antimicrobial activities against Gram-positive and Gram-negative strains. The study concluded that certain derivatives showed improved efficacy compared to standard antibiotics, highlighting the therapeutic potential of quinazoline-based compounds .

Antiviral Research

Research conducted on quinazoline derivatives demonstrated their effectiveness as inhibitors of viral replication mechanisms. The synthesis of specific derivatives led to improved activity against viral pathogens, suggesting that modifications to the quinazoline structure can enhance antiviral properties .

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione Hydrochloride

  • Structural Differences: This compound has a methyl group at N3 and the 2-aminoethyl substituent at N1, differing from the target compound’s N3-aminoethyl group.
  • The hydrochloride salt form (CAS: 1211568-40-9) suggests lab-scale use, though commercial production is discontinued, possibly due to stability or efficacy issues .
  • Synthesis : Similar derivatives are synthesized via hydrazide intermediates or alkylation reactions, but yields and purification methods vary with substituent bulk .

3-(2-(2-(sec-Butyl)phenoxy)ethyl)quinazoline-2,4(1H,3H)-dione

  • Structural Differences: A phenoxyethyl group replaces the aminoethyl substituent, introducing aromaticity and steric bulk.
  • Properties: The phenoxy group may enhance binding to hydrophobic enzyme pockets (e.g., human dihydroorotate dehydrogenase, a target for antiviral agents). This compound was synthesized in 89% yield via ester hydrolysis and recrystallization, highlighting efficient methods for bulky substituents .
  • Activity: Such derivatives are explored as antiviral candidates, suggesting the target compound’s aminoethyl group could be optimized for similar applications .

6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione

  • Structural Differences : Methoxy groups at positions 6 and 7 modify electronic properties without nitrogen-sidechain alterations.
  • Synthesis : Produced via a recyclable mesoporous catalyst in aqueous media, this compound is a key intermediate for drugs like prazosin (an antihypertensive agent). The method’s efficiency (reusable catalyst, high yield) contrasts with the target compound’s synthesis, which may require specialized conditions .
  • Applications : Demonstrates how substituent positioning influences therapeutic utility, with methoxy groups favoring α1-adrenergic receptor antagonism .

N- and S-Glycosylated Quinazoline-diones

  • Structural Differences: Sugar moieties (e.g., glycopyranosides) are attached to nitrogen or sulfur atoms.
  • Properties: Glycosylation improves bioavailability and target specificity via carbohydrate-protein interactions. However, the aminoethyl group in the target compound may offer simpler synthetic routes and better stability compared to glycosides, which require enzymatic or acidic conditions for activation .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Key Properties Biological Activity Synthesis Efficiency Reference
3-(2-Aminoethyl)quinazoline-2,4-dione HCl N3: 2-Aminoethyl High solubility (HCl salt), versatile Inferred enzyme inhibition Requires optimization
1-(2-Aminoethyl)-3-methylquinazoline-dione HCl N1: 2-Aminoethyl, N3: Methyl Discontinued, higher lipophilicity Lab use only Discontinued
3-(Phenoxyethyl)quinazoline-dione N3: Phenoxyethyl Bulky, hydrophobic Antiviral (dihydroorotate DH) High yield (89%)
6,7-Dimethoxyquinazoline-dione C6, C7: Methoxy Electron-rich core Antihypertensive intermediate Catalytic, reusable
N-Glycopyranoside derivatives N-linked sugars Enhanced bioavailability Not specified Enzymatic steps required

Research Findings and Implications

  • Synthetic Challenges: The target compound’s aminoethyl group may necessitate protection-deprotection strategies during synthesis, unlike methoxy or glycosylated derivatives .
  • Pharmacological Potential: Compared to phenoxyethyl analogs, the aminoethyl group’s protonation state could enhance solubility for systemic delivery, while maintaining affinity for enzymatic targets like dihydroorotate dehydrogenase .
  • Stability Considerations : Hydrochloride salts (e.g., target compound) offer stability advantages over glycosides, which may hydrolyze in vivo .

Biological Activity

Introduction

3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C₈H₈N₄O₂·HCl
  • Molecular Weight : 207.65 g/mol
  • CAS Number : 30386-01-7
  • Density : 1.429 g/cm³

The compound is characterized by a quinazoline core, which is known for its biological significance in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including this compound. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacterial Strains

A study evaluated a series of quinazoline derivatives for their antibacterial activity using the agar well diffusion method. The results are summarized in the following table:

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dioneStaphylococcus aureus1275
Escherichia coli1180
Candida albicans1077

These findings suggest that the compound has moderate antibacterial properties and could be a candidate for further development as an antimicrobial agent .

Antiviral Activity

The antiviral potential of quinazoline derivatives has also been explored. A notable study reported the synthesis of novel quinazoline-2,4(1H,3H)-diones with specific activity against vaccinia and adenovirus.

In Vitro Studies

The antiviral efficacy was assessed through high-throughput screening assays:

  • Compound 24b11 : EC₅₀ = 1.7 μM against vaccinia virus.
  • Compound 24b13 : EC₅₀ = 6.2 μM against adenovirus type 2.

These compounds demonstrated significantly lower EC₅₀ values compared to the reference drug Cidofovir (EC₅₀ = 25 μM), indicating their potential as effective antiviral agents .

The mechanisms underlying the biological activities of quinazoline derivatives are not fully elucidated but are believed to involve:

  • Inhibition of DNA gyrase and topoisomerase IV : This mechanism is crucial in preventing bacterial replication and has been targeted by fluoroquinolone antibiotics.
  • Antiviral mechanisms : The specific pathways through which these compounds inhibit viral replication remain under investigation but may involve interference with viral entry or replication processes.

Case Study: Antiviral Activity Against Vaccinia Virus

In a controlled laboratory setting, researchers synthesized various derivatives of quinazoline and tested their antiviral activities. Compound 24b11 was identified as particularly effective against vaccinia virus, with further studies planned to explore its mechanism of action and potential therapeutic applications .

Case Study: Antimicrobial Activity Against Multi-drug Resistant Strains

Another research effort focused on evaluating the effectiveness of quinazoline derivatives against multi-drug resistant strains of bacteria. The results indicated that certain derivatives exhibited enhanced activity compared to traditional antibiotics, suggesting a promising avenue for developing new treatments for resistant infections .

Q & A

Q. What are the common synthetic routes for 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride?

Traditional methods involve multi-step procedures using toxic reagents like phosgene or chlorosulfonyl isocyanate . Modern approaches employ greener protocols, such as CO₂ incorporation with aminobenzonitriles catalyzed by alcohol amines (e.g., diethanolamine, DEA) in aqueous media, yielding derivatives in >90% efficiency . Intermediate steps may involve synthesizing 3-(2-chloroethyl)quinazoline-2,4(1H,3H)-dione, followed by nucleophilic substitution with amines . Heterogeneous catalysts like amine-functionalized MCM-41 enable recyclable and solvent-free synthesis .

Q. How is the structural integrity of the compound confirmed experimentally?

Key characterization techniques include:

  • ¹H/¹³C NMR spectroscopy : Signals for aminoethyl (-CH₂NH₂), quinazoline-dione carbonyl groups, and aromatic protons are critical for structural confirmation .
  • Recrystallization : Solvent diffusion (e.g., ethanol/water) ensures high purity, as demonstrated in protocols yielding >85% isolated crystals .

Q. What catalytic systems improve synthesis efficiency and sustainability?

  • DEA in water : Achieves >90% yields for halogen-substituted derivatives under mild conditions (80°C, 12–24 hours) .
  • Amine-functionalized MCM-41 : A recyclable mesoporous catalyst effective for synthesizing bioactive quinazoline-diones (e.g., prazosin analogs) without solvent .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reaction yields?

Substituents on the 2-aminobenzonitrile precursor significantly impact outcomes:

  • Electron-withdrawing groups (e.g., -F, -Cl) : Enhance yields (88–94%) due to increased electrophilicity at the nitrile carbon .
  • Electron-donating groups (e.g., -CH₃) : Reduce yields (e.g., 70% for 7-methyl derivatives) due to steric hindrance during cyclization .
  • Ortho-substituents : Further decrease yields (e.g., 62% for 4-chloro derivatives) by impeding CO₂ activation .

Q. What computational tools aid in optimizing pharmacokinetic properties?

  • SwissADME : Predicts bioavailability, blood-brain barrier permeability, and solubility to guide structural modifications (e.g., adding polar groups to reduce logP) .
  • Molecular docking : Identifies binding interactions with targets like c-Met/VEGFR-2 kinases, supporting dual inhibitory activity in anticancer research .

Q. What mechanistic insights explain CO₂ utilization in quinazoline-dione synthesis?

CO₂ acts as a carbonyl source in a two-step mechanism:

  • Step 1 : Nucleophilic attack of the nitrile group by CO₂, forming a carbamate intermediate .
  • Step 2 : Intramolecular cyclization with the amine group, catalyzed by DEA or MCM-41, to yield the quinazoline-dione core . Kinetic studies suggest rate-limiting cyclization under aqueous conditions .

Q. How does catalyst design address environmental and scalability challenges?

  • Reusability : MCM-41 retains >90% activity after five cycles, minimizing waste .
  • Solvent-free protocols : Reduce reliance on volatile organic compounds (VOCs) while maintaining high turnover frequencies (TOF) .

Q. What strategies resolve contradictions in reported biological activities?

  • Dihydroorotate dehydrogenase (DHODH) inhibition : Derivatives with bulky substituents (e.g., tert-butyl) show antiviral potential via enzyme binding studies .
  • Kinase inhibition : Structural optimization (e.g., 3-aminoethyl substitution) balances c-Met/VEGFR-2 selectivity, validated by in vitro kinase assays .

Methodological Notes

  • Synthetic Optimization : Prioritize DEA or MCM-41 catalysts for high yields and sustainability .
  • Data Validation : Cross-reference NMR data with literature (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • Contradiction Analysis : Use substituent electronic profiles to rationalize yield disparities .

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